4-Methoxy-2-methylpyridine

pKa Basicity Physicochemical Properties

4-Methoxy-2-methylpyridine is a disubstituted pyridine derivative characterized by a methoxy group at the 4-position and a methyl group at the 2-position. This substitution pattern confers distinct electronic and steric properties compared to its isomers, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 24103-75-1
Cat. No. B1587523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-methylpyridine
CAS24103-75-1
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)OC
InChIInChI=1S/C7H9NO/c1-6-5-7(9-2)3-4-8-6/h3-5H,1-2H3
InChIKeyMWVSSYOXUWYVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-methylpyridine (CAS 24103-75-1): A Disubstituted Pyridine Building Block for Precision Organic Synthesis


4-Methoxy-2-methylpyridine is a disubstituted pyridine derivative characterized by a methoxy group at the 4-position and a methyl group at the 2-position . This substitution pattern confers distinct electronic and steric properties compared to its isomers, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals [1]. The compound is a liquid at room temperature with a predicted density of 1.001 ± 0.06 g/cm³ and a boiling point of 184.4 ± 20.0 °C at 760 mmHg .

Why 4-Methoxy-2-methylpyridine Cannot Be Simply Replaced by Other Methoxy-Methylpyridine Isomers


The substitution pattern on the pyridine ring fundamentally alters key physicochemical properties such as basicity (pKa) and lipophilicity (LogP), which are critical for solubility, membrane permeability, and receptor binding in biological systems [1]. Simply substituting one methoxy-methylpyridine isomer for another without considering these property differences can lead to significant changes in a compound's pharmacokinetic profile or reactivity, jeopardizing the validity of synthetic routes or biological assays [2].

Quantitative Differentiation of 4-Methoxy-2-methylpyridine from Key Analogs


Basicity (pKa) Comparison: 4-Methoxy-2-methylpyridine Exhibits Distinct Protonation Behavior vs. Other Methoxy-Methylpyridines

4-Methoxy-2-methylpyridine has a predicted pKa (strongest basic) of 7.27 [1]. This is substantially higher than the predicted pKa values for 2-methoxy-6-methylpyridine (4.12) and 2-methoxy-4-methylpyridine (4.07) . This difference in basicity can influence protonation states under physiological conditions and alter interactions with biological targets.

pKa Basicity Physicochemical Properties

Boiling Point Comparison: 4-Methoxy-2-methylpyridine Offers a Higher Boiling Point than 2-Methylpyridine

4-Methoxy-2-methylpyridine has a boiling point of 184.4 ± 20.0 °C at 760 mmHg . In contrast, 2-methylpyridine has a boiling point of 128-129 °C [1]. The higher boiling point of the disubstituted compound is due to increased molecular weight and altered intermolecular forces, which can be advantageous in certain synthetic or purification processes where lower volatility is desired.

Boiling Point Volatility Physical Properties

Basicity Comparison: 4-Methoxy-2-methylpyridine is More Basic than 2-Methylpyridine and 4-Methoxypyridine

4-Methoxy-2-methylpyridine has a predicted pKa of 7.27 [1], which is higher than that of 2-methylpyridine (pKa ≈ 5.94) [2] and 4-methoxypyridine (pKa ≈ 6.58) [3]. This indicates that the combined electron-donating effects of the 4-methoxy and 2-methyl groups increase the electron density on the pyridine nitrogen more than either substituent alone.

pKa Basicity Physicochemical Properties

LogP Comparison: 4-Methoxy-2-methylpyridine Exhibits Moderate Lipophilicity

4-Methoxy-2-methylpyridine has a predicted LogP value of approximately 1.40 . This is comparable to the LogP values of other methoxy-methylpyridine isomers, such as 2-methoxy-6-methylpyridine (LogP ≈ 1.40) . While not a differentiating factor, this data confirms that the substitution pattern does not drastically alter lipophilicity compared to other isomers.

LogP Lipophilicity Physicochemical Properties

Application Scenarios for 4-Methoxy-2-methylpyridine Based on Quantitative Differentiation


Medicinal Chemistry: Scaffold Optimization for Enhanced Basicity

When designing compounds that require a basic pyridine nitrogen for target engagement or salt formation, 4-methoxy-2-methylpyridine (pKa 7.27) [1] offers a distinct advantage over 2-methylpyridine (pKa 5.94) [2] and 4-methoxypyridine (pKa 6.58) [3]. Its higher basicity can improve binding affinity to acidic residues in protein active sites and enhance aqueous solubility through salt formation.

Organic Synthesis: Use as a Higher-Boiling Intermediate for Thermal Reactions

In synthetic sequences involving heating or distillation, 4-methoxy-2-methylpyridine (boiling point 184.4 ± 20.0 °C) [1] is less volatile than 2-methylpyridine (128-129 °C) [2], reducing the risk of evaporative loss and enabling cleaner reactions at elevated temperatures.

Agrochemical Development: Fine-Tuning Physicochemical Properties for Improved Bioavailability

The unique combination of a methoxy and a methyl group in the 4- and 2-positions, respectively, confers a distinct electronic profile [1] that can be exploited to optimize the lipophilicity and metabolic stability of agrochemical candidates. While LogP is similar to other isomers [2], the altered basicity can influence translocation within plants and interactions with target pests.

Chemical Biology: Investigating Structure-Activity Relationships in Pyridine-Based Probes

For researchers exploring the role of pyridine substitution in biological systems, 4-methoxy-2-methylpyridine serves as a well-defined tool compound. Its specific substitution pattern [1] allows for systematic comparisons with other isomers to elucidate the impact of electronic and steric effects on target binding and cellular activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-2-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.